molecular formula C17H17ClN2O4 B3590285 2-(2-chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone

2-(2-chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone

Cat. No.: B3590285
M. Wt: 348.8 g/mol
InChI Key: VWXPRXBNQFIWJN-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone is a complex organic compound with a unique structure that combines chlorophenoxy and furylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone typically involves the reaction of 2-chlorophenol with 2-furylcarbonyl chloride in the presence of a base, such as triethylamine, to form the intermediate 2-(2-chlorophenoxy)-1-(2-furylcarbonyl)ethanone. This intermediate is then reacted with piperazine under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone is unique due to its combination of chlorophenoxy and furylcarbonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c18-13-4-1-2-5-14(13)24-12-16(21)19-7-9-20(10-8-19)17(22)15-6-3-11-23-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXPRXBNQFIWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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